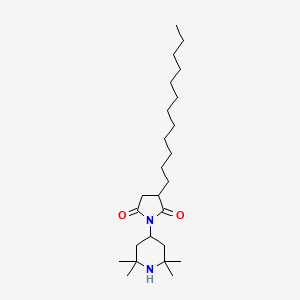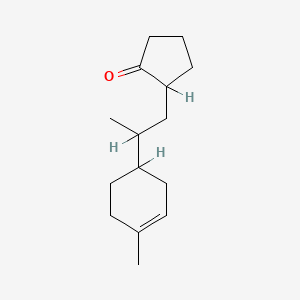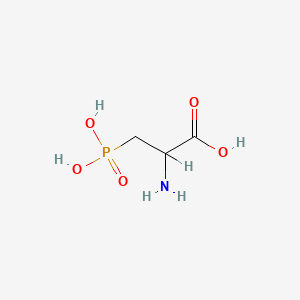
アセチルアセトンニッケル(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) 2,4-pentanedionate is a useful research compound. Its molecular formula is C10H16NiO4 and its molecular weight is 258.92 g/mol. The purity is usually 95%.
The exact mass of the compound Nickel(II) 2,4-pentanedionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nickel(II) 2,4-pentanedionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel(II) 2,4-pentanedionate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ナノマテリアル合成
アセチルアセトンニッケル(II)は、ニッケル系ナノマテリアルの合成のための前駆体として広く使用されています。 非等温分解やソルボサーマル法などの方法を通じて、NiO/Cナノ複合材料や結晶性NiOナノ粒子のよう構造の作成を促進します .
ナノ粒子研究
ナノ粒子研究における前駆体として、アセチルアセトンニッケル(II)は、金属ナノ粒子の開発において重要な役割を果たします。 これらのナノ粒子は、さまざまな還元剤を用いて合成できる、リガンドシェルで安定化された金属コアを持っています .
高分子科学
高分子科学において、アセチルアセトンニッケル(II)は、重合プロセスを助けるその特性のために利用されます。 触媒作用と機構的な側面におけるその役割は、新しい高分子材料の開発にとって重要です .
触媒作用
アセチルアセトンニッケル(II)は、さまざまな化学反応の触媒として役立ちます。 結合形成と切断を促進する能力は、合成化学や工業プロセスにおいて貴重です .
機構的研究
この化合物は、さまざまな化学環境や反応における挙動を理解するために、その性質と結合が調査される機構的研究にも関与しています .
材料科学
作用機序
Target of Action
Nickel acetylacetonate, also known as Nickel(II) 2,4-pentanedionate or bis(((Z)-4-oxopent-2-en-2-yl)oxy)nickel or Nickel(II) acetylacetonate, is a coordination complex with the formula [Ni(acac)2]3 . The primary targets of Nickel acetylacetonate are organic compounds and materials, where it acts as a precursor in their synthesis .
Mode of Action
Nickel acetylacetonate interacts with its targets through coordination chemistry. It forms a six-membered chelate ring with organic compounds, typically binding both oxygen atoms to the metal . This interaction results in the formation of new compounds, such as Ni-based nanomaterials .
Biochemical Pathways
Nickel acetylacetonate plays a significant role in various catalytic reactions. It is used as a precursor for nanoparticle research, polymer science, and catalysis . The compound’s interaction with its targets affects the biochemical pathways involved in these processes, leading to the synthesis of new materials and applications in organic syntheses .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as toluene , which may influence its bioavailability.
Result of Action
The action of Nickel acetylacetonate results in the formation of new compounds and materials. For instance, it is widely used to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles . These materials have various applications in fields like electronics, catalysis, and energy storage.
Action Environment
The action, efficacy, and stability of Nickel acetylacetonate can be influenced by environmental factors. For example, the compound reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 . Additionally, when bound to bulkier analogues of acetylacetonate ligand, steric hindrance favors formation of the mononickel derivatives . These factors can affect the compound’s reactivity and the resulting products.
生化学分析
Biochemical Properties
Nickel(II) 2,4-pentanedionate plays a significant role in biochemical reactions, particularly as a catalyst and stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a precursor to nickel bis(cyclooctadiene) catalyst, which is involved in hydrogenation reactions . The compound also interacts with dimethylgold(III) acetylacetonate in gold on nickel plating processes . These interactions are primarily coordination bonds between the nickel ion and the ligands, which facilitate the catalytic activity of the compound.
Cellular Effects
Nickel(II) 2,4-pentanedionate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause respiratory sensitization and may lead to allergic reactions in some individuals . Additionally, it has been classified as a carcinogen, indicating its potential to cause cancer through prolonged exposure . These effects are likely due to the compound’s ability to interact with cellular components and disrupt normal cellular functions.
Molecular Mechanism
The molecular mechanism of Nickel(II) 2,4-pentanedionate involves its interaction with biomolecules at the molecular level. The compound acts as a catalyst in various biochemical reactions by forming coordination complexes with enzymes and other proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction. Nickel(II) 2,4-pentanedionate can also induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nickel(II) 2,4-pentanedionate can change over time. The compound is known to be hygroscopic and may degrade when exposed to moisture . Its stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to Nickel(II) 2,4-pentanedionate can lead to chronic symptoms such as respiratory issues and cancer . These temporal effects highlight the importance of proper handling and storage of the compound in laboratory settings.
Dosage Effects in Animal Models
The effects of Nickel(II) 2,4-pentanedionate vary with different dosages in animal models. At low doses, the compound may act as a catalyst without causing significant adverse effects. At high doses, it can lead to toxic effects such as respiratory sensitization, allergic reactions, and cancer . These threshold effects indicate the importance of dosage control in experimental studies to avoid potential toxicity.
Metabolic Pathways
Nickel(II) 2,4-pentanedionate is involved in various metabolic pathways, particularly those related to its catalytic activity. The compound interacts with enzymes and cofactors to facilitate biochemical reactions . For example, it is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of Nickel(II) 2,4-pentanedionate within cells and tissues are crucial for its biochemical activity. The compound is transported through the cell membrane and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within the cell. These interactions can impact the compound’s effectiveness and potential toxicity.
Subcellular Localization
Nickel(II) 2,4-pentanedionate is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . For instance, it has been observed to accumulate in the vacuoles of hyperaccumulator plants, where it forms complexes with organic acids . This subcellular localization is essential for understanding the compound’s biochemical properties and potential effects on cellular function.
特性
CAS番号 |
3264-82-2 |
|---|---|
分子式 |
C10H16NiO4 |
分子量 |
258.92 g/mol |
IUPAC名 |
(E)-4-hydroxypent-3-en-2-one;nickel |
InChI |
InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3+; |
InChIキー |
SHWZFQPXYGHRKT-SYWGCQIGSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni] |
異性体SMILES |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ni] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni] |
物理的記述 |
Liquid Emerald-green solid, soluble in water; [Merck Index] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


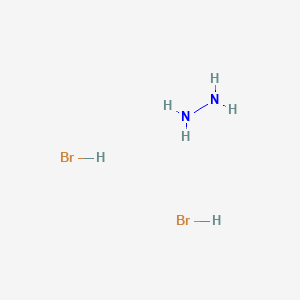
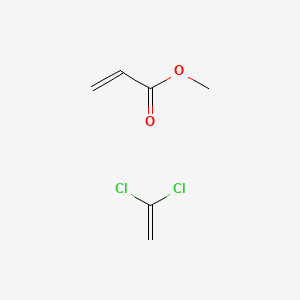
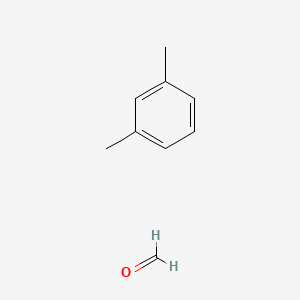
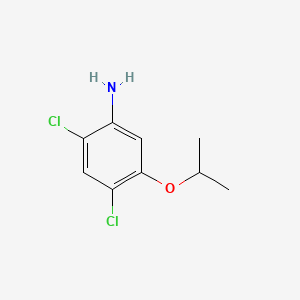
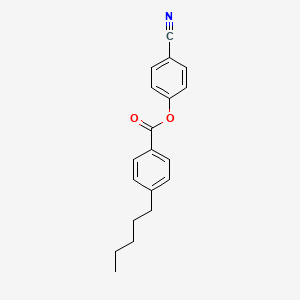
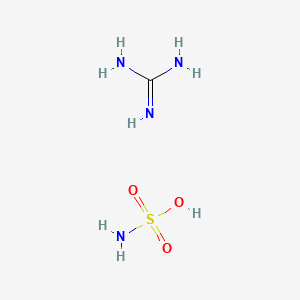
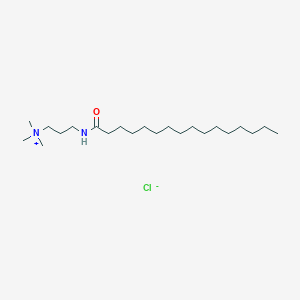

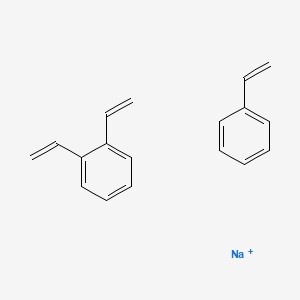
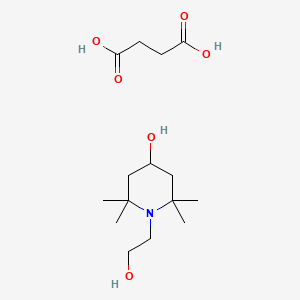
![4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid](/img/structure/B1580504.png)
